Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of trichloroacetic acid and a butyl ester group attached to a 2,5-diethoxyphenylthio moiety. Its unique structure makes it an interesting subject for chemical synthesis and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester typically involves multiple steps. One common method includes the esterification of trichloroacetic acid with 4-[(2,5-diethoxyphenyl)thio]butanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted trichloroacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, (2,4,5-trichlorophenoxy)-, butyl ester: Similar in structure but with different substituents.
Acetic acid,2,2,2-trichloro-, dodecyl ester: Another ester derivative with a longer alkyl chain.
Uniqueness
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester is unique due to the presence of the 2,5-diethoxyphenylthio group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62813-14-3 |
---|---|
Molekularformel |
C16H21Cl3O4S |
Molekulargewicht |
415.8 g/mol |
IUPAC-Name |
4-(2,5-diethoxyphenyl)sulfanylbutyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C16H21Cl3O4S/c1-3-21-12-7-8-13(22-4-2)14(11-12)24-10-6-5-9-23-15(20)16(17,18)19/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
XQUDFYDYYLZKBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)OCC)SCCCCOC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.